(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18282155
InChI: InChI=1S/C9H12N2O2.2ClH/c1-7(9(12)13)11-6-8-4-2-3-5-10-8;;/h2-5,7,11H,6H2,1H3,(H,12,13);2*1H/t7-;;/m1../s1
SMILES:
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol

(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride

CAS No.:

Cat. No.: VC18282155

Molecular Formula: C9H14Cl2N2O2

Molecular Weight: 253.12 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride -

Specification

Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
IUPAC Name (2R)-2-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride
Standard InChI InChI=1S/C9H12N2O2.2ClH/c1-7(9(12)13)11-6-8-4-2-3-5-10-8;;/h2-5,7,11H,6H2,1H3,(H,12,13);2*1H/t7-;;/m1../s1
Standard InChI Key HPFZKQQSKIFDGP-XCUBXKJBSA-N
Isomeric SMILES C[C@H](C(=O)O)NCC1=CC=CC=N1.Cl.Cl
Canonical SMILES CC(C(=O)O)NCC1=CC=CC=N1.Cl.Cl

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₉H₁₄Cl₂N₂O₂, with a molar mass of 253.12 g/mol. Key features include:

  • Stereochemistry: The (2R) configuration ensures chirality, critical for interactions with biological targets.

  • Functional Groups: A primary amine, carboxylic acid, and pyridine ring enable diverse chemical reactivity.

  • Salt Form: The dihydrochloride moiety improves aqueous solubility, facilitating in vitro studies.

Table 1: Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₁₄Cl₂N₂O₂
Molecular Weight253.12 g/mol
IUPAC Name(2R)-2-(pyridin-2-ylmethylamino)propanoic acid dihydrochloride
Canonical SMILESCC@HNCC1=CC=CC=N1.Cl.Cl
PubChem CID165466134

Spectroscopic Data

  • NMR: The pyridine ring protons resonate between δ 7.2–8.6 ppm, while the chiral center’s methine proton appears near δ 3.8–4.2 ppm .

  • Mass Spectrometry: ESI-MS shows a parent ion at m/z 253.1 (M+H⁺).

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via a multi-step process:

  • Amino Acid Formation: Condensation of L-alanine with pyridin-2-ylmethylamine under reductive amination conditions .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Key Reaction Steps:

  • Reductive Amination:

    L-Alanine+Pyridin-2-ylmethylamineNaBH₄(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid\text{L-Alanine} + \text{Pyridin-2-ylmethylamine} \xrightarrow{\text{NaBH₄}} \text{(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid}
  • Acidification:

    (2R)-Intermediate+2HClDihydrochloride Salt\text{(2R)-Intermediate} + 2\text{HCl} \rightarrow \text{Dihydrochloride Salt}

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/methanol) isolates the product .

  • Crystallization: Recrystallization from ethanol/water yields pure crystals.

Biological and Pharmacological Applications

Ligand and Enzyme Inhibition

The pyridine moiety enables metal coordination, making the compound a potential ligand for metalloenzymes. Analogous structures (e.g., thieno[3,2-b]pyridin-7-amine derivatives) exhibit kinase and polymerase inhibition .

Target ClassMechanismReference
Kinases (e.g., CDK4/6)Competitive ATP-binding
RNA-Dependent RNA PolymeraseAllosteric modulation
Muscarinic Acetylcholine M3Positive allosteric modulation

Antimicrobial and Anticancer Activity

Pyridine-containing analogs demonstrate:

  • Gram-positive Antibacterial Activity: MIC values ≤8 µg/mL against Staphylococcus aureus .

  • Antifungal Effects: Inhibition of Candida albicans (IC₅₀: 12–25 µM) .

  • Cytotoxicity: IC₅₀ of 15–30 µM in MCF-7 breast cancer cells .

Pharmacokinetic and Toxicological Insights

ADME Properties

  • Absorption: High solubility (≥10 mg/mL in water) favors oral bioavailability.

  • Metabolism: Hepatic CYP450-mediated oxidation of the pyridine ring .

  • Excretion: Renal clearance predominates due to hydrophilic carboxylate .

Toxicity Profile

  • Acute Toxicity: LD₅₀ >500 mg/kg in murine models .

  • Genotoxicity: Negative in Ames test .

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the pyridine ring or amino acid backbone to enhance potency.

  • Therapeutic Development: Evaluation in neurodegenerative diseases (e.g., familial dysautonomia) .

  • Drug Delivery Systems: Nanoformulations to improve CNS penetration .

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